
7-Deuterioquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-7-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily soluble in hot water and most organic solvents . Quinoline-7-D, like other quinoline derivatives, is known for its broad spectrum of bioactivity and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
Quinoline-7-D can be synthesized through several methods, including:
Skraup Synthesis: This is the most widely used method for the preparation of quinoline derivatives.
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the Skraup synthesis due to its high yield and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the formation of the desired product .
化学反应分析
Types of Reactions
Quinoline-7-D undergoes various chemical reactions, including:
Electrophilic Substitution: Quinoline-7-D can undergo nitration, bromination, and sulfonation reactions.
Nucleophilic Substitution: Quinoline-7-D can react with nucleophiles such as amines and thiols.
Oxidation and Reduction: Quinoline-7-D can be oxidized to form quinoline N-oxide or reduced to form dihydroquinoline.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and silver sulfate.
Oxidation: Hydrogen peroxide or peracids.
Major Products Formed
Nitration: 5-nitroquinoline and 8-nitroquinoline.
Bromination: 5-bromoquinoline and 8-bromoquinoline.
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline
科学研究应用
Quinoline-7-D has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Quinoline-7-D involves its interaction with various molecular targets and pathways. For example, in its role as an antimalarial agent, it interferes with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . In cancer research, it has been shown to inhibit topoisomerase enzymes, leading to DNA damage and cell death .
相似化合物的比较
Quinoline-7-D can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also inhibits heme detoxification.
Quinine: Another antimalarial agent with a similar mechanism of action.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Topotecan: An anticancer agent that inhibits topoisomerase I.
Uniqueness
Quinoline-7-D is unique due to its specific substitution pattern, which can influence its bioactivity and selectivity towards different molecular targets. This makes it a valuable compound for drug discovery and development .
属性
分子式 |
C9H7N |
|---|---|
分子量 |
130.16 g/mol |
IUPAC 名称 |
7-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i2D |
InChI 键 |
SMWDFEZZVXVKRB-VMNATFBRSA-N |
手性 SMILES |
[2H]C1=CC=C2C=CC=NC2=C1 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
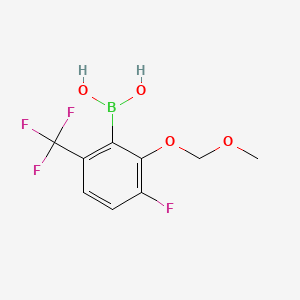
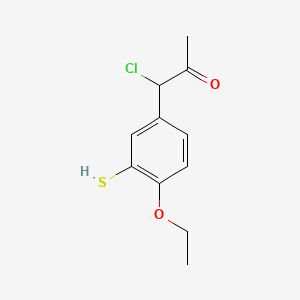
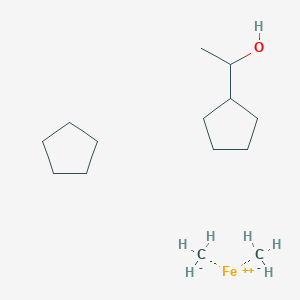
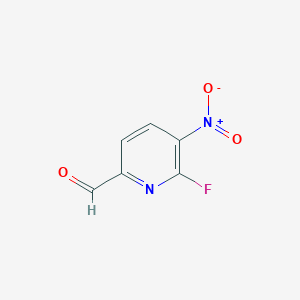
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
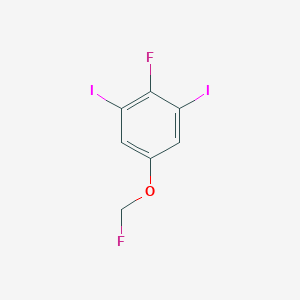
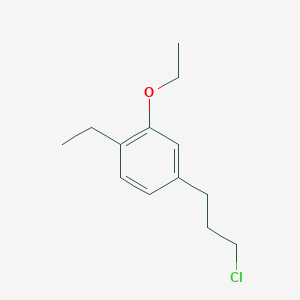
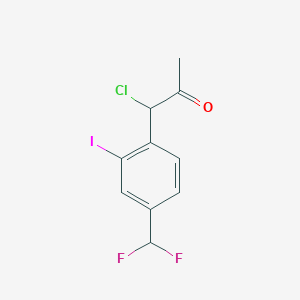

![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)
